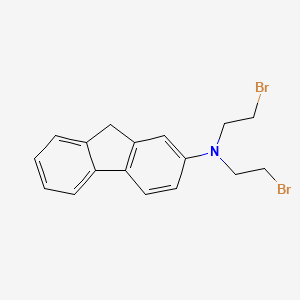

2-(N,N-Bis(2-bromoethyl)amino)fluorene

Description

Chemical Classification and Structural Context within Fluorene (B118485) Derivatives

2-(N,N-Bis(2-bromoethyl)amino)fluorene, with the CAS Number 6036-92-6, belongs to the class of fluorene derivatives. mdpi.comresearchgate.net Fluorene itself is an organic compound with the formula C₁₃H₁₀, consisting of two benzene (B151609) rings fused to a central five-membered ring. tandfonline.com The unique electronic and photophysical properties of the fluorene system have led to the development of a vast number of derivatives with applications in materials science and medicinal chemistry. tandfonline.com

The subject compound is specifically a 2-amino-substituted fluorene. The nitrogen atom is further functionalized with two 2-bromoethyl groups, classifying it as a tertiary amine and, more specifically, a nitrogen mustard. The structural framework of this molecule is characterized by the rigid, planar fluorene core and the flexible, reactive bis(2-bromoethyl)amine (B3022162) side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₇Br₂N |

| Molecular Weight | 395.14 g/mol mdpi.com |

| CAS Number | 6036-92-6 mdpi.com |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Note: Detailed experimental data on the physical properties of this specific compound are not widely available in published literature.

Historical Perspectives on Related Bis-Haloethyl Amine Compounds in Organic Synthesis

The bis(2-haloethyl)amine functional group, commonly known as a nitrogen mustard, has a long and significant history in organic synthesis, dating back to the early 20th century. Initially developed for chemical warfare, their potent biological activity quickly led to their investigation for therapeutic purposes. medchemexpress.com The reactivity of the nitrogen mustard moiety stems from its ability to form a highly electrophilic aziridinium (B1262131) ion intermediate through intramolecular cyclization, which can then be attacked by nucleophiles. uni.lu

In organic synthesis, this reactivity has been harnessed to create a variety of molecules. The development of aromatic nitrogen mustards, where the nitrogen atom is attached to an aromatic ring, was a significant advancement. This structural modification modulates the reactivity of the nitrogen mustard group, generally making the compounds more stable and allowing for more controlled reactions. uni.lu The synthesis of these compounds typically involves the di-alkylation of an aniline (B41778) or other aromatic amine with a suitable two-carbon electrophile, followed by halogenation.

Significance of the Fluorene Moiety in Chemical Frameworks

The fluorene ring system is a privileged scaffold in the design of functional organic molecules. Its rigid and planar structure, combined with its characteristic blue fluorescence, makes it an attractive component for a variety of applications. tandfonline.com In materials science, fluorene-based polymers are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent charge transport properties and high photoluminescence quantum yields.

From a synthetic standpoint, the fluorene ring can be functionalized at several positions, most commonly at the C2, C7, and C9 positions. This allows for the tuning of its electronic and photophysical properties, as well as the attachment of various functional groups to impart specific reactivity or biological activity. The introduction of an amino group at the C2 position, as seen in 2-aminofluorene (B1664046), provides a versatile handle for further derivatization. nih.gov

Current State of Chemical Research and Identified Knowledge Gaps

The current body of academic literature on this compound is notably limited. While the compound is commercially available for research purposes, there is a scarcity of published studies detailing its synthesis, characterization, and potential applications. mdpi.comresearchgate.nettandfonline.com

The synthesis of this compound would likely involve the reaction of 2-aminofluorene with an appropriate bromo-containing electrophile, or a multi-step process starting from a different fluorene derivative. However, specific reaction conditions, yields, and purification methods have not been reported in peer-reviewed journals.

The potential research applications of this compound can be inferred from its structure. The combination of a fluorescent fluorene core and a reactive nitrogen mustard group suggests potential use as a fluorescent probe for studying biological processes or as a targeted therapeutic agent. However, without experimental data, these remain speculative. The development of novel nitrogen mustard-based fluorophores is an active area of research, with studies exploring their use in cell imaging and for their cytotoxic properties. nih.govnih.govresearchgate.net

Table 2: Related Fluorene and Bis-Haloethyl Amine Compounds

| Compound Name | CAS Number | Key Structural Feature/Application |

| 2-Aminofluorene | 153-78-6 | Precursor for the synthesis of various fluorene derivatives. nih.gov |

| N,N-Bis(2-chloroethyl)aniline (Aniline Mustard) | 555-77-1 | A classic aromatic nitrogen mustard used in chemical synthesis and as a reference compound in biological studies. medchemexpress.comuni.lu |

| Tilorone | 27591-97-5 | A fluorenone derivative with a bis(diethylaminoethyl)ether side chain, known for its antiviral and immunomodulatory properties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6036-92-6 |

|---|---|

Molecular Formula |

C17H17Br2N |

Molecular Weight |

395.1 g/mol |

IUPAC Name |

N,N-bis(2-bromoethyl)-9H-fluoren-2-amine |

InChI |

InChI=1S/C17H17Br2N/c18-7-9-20(10-8-19)15-5-6-17-14(12-15)11-13-3-1-2-4-16(13)17/h1-6,12H,7-11H2 |

InChI Key |

WXJPSQUPGYKDNY-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCBr)CCBr |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N(CCBr)CCBr |

Other CAS No. |

6036-92-6 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 2 N,n Bis 2 Bromoethyl Amino Fluorene

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule, 2-(N,N-Bis(2-bromoethyl)amino)fluorene, suggests a synthetic pathway originating from readily available starting materials. The key disconnections involve the carbon-bromine and carbon-nitrogen bonds. This analysis identifies three primary precursors: the 2-aminofluorene (B1664046) scaffold, a suitable two-carbon electrophile for the introduction of the ethyl groups, and a brominating agent.

The proposed synthetic sequence is as follows:

Formation of the 2-aminofluorene core.

N-alkylation of 2-aminofluorene to introduce two hydroxyethyl (B10761427) groups, yielding 2-(N,N-Bis(2-hydroxyethyl)amino)fluorene.

Halogenation of the resulting diol to afford the final product, this compound.

Synthesis of the 2-Aminofluorene Scaffold

The foundational precursor, 2-aminofluorene, is a known synthetic arylamine. wikipedia.org It can be prepared through various methods, with a common industrial route involving the distillation of coal tar. researchgate.net For laboratory-scale synthesis, a typical approach involves the nitration of fluorene (B118485), followed by the reduction of the resulting 2-nitrofluorene.

The nitration of fluorene can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Subsequent reduction of the nitro group to an amine is commonly carried out using reducing agents like tin(II) chloride in the presence of hydrochloric acid or through catalytic hydrogenation. wikipedia.orgca.gov The resulting 2-aminofluorene is a stable, white to tan solid. wikipedia.org

Introduction of the N,N-Bis(2-hydroxyethyl)amino Group

The introduction of the N,N-bis(2-hydroxyethyl)amino moiety onto the 2-aminofluorene scaffold is achieved through N-alkylation. This transformation can be accomplished by reacting 2-aminofluorene with two equivalents of a suitable electrophile, such as 2-haloethanols (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) or ethylene (B1197577) oxide.

The reaction with 2-haloethanols is typically performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases for this purpose include potassium carbonate or sodium bicarbonate. The reaction of 7-bromo-2-aminofluorene with allylic bromides has been reported to proceed in DMSO at 60 °C with potassium carbonate as the base, yielding the N-alkylated products. nih.gov A similar approach can be envisioned for the dihydroxyethylation of 2-aminofluorene.

Alternatively, the reaction with ethylene oxide provides a more atom-economical route, as it avoids the formation of a salt byproduct. This reaction is usually carried out in a suitable solvent and may be catalyzed by a weak acid.

Halogenation Procedures for Bis(2-bromoethyl)amino Moiety Formation

The final step in the synthesis is the conversion of the diol, 2-(N,N-Bis(2-hydroxyethyl)amino)fluorene, to the target compound, this compound. This is a halogenation reaction where both hydroxyl groups are substituted with bromine atoms. Several reagents are available for this transformation.

One of the most common and effective methods for converting primary alcohols to alkyl bromides is the Appel reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄). wikipedia.orgtcichemicals.com The reaction is known for its mild conditions and generally high yields. The mechanism involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 reaction. organic-chemistry.orgnrochemistry.com

Another classical reagent for this conversion is phosphorus tribromide (PBr₃). manac-inc.co.jp This reagent is effective for converting primary and secondary alcohols to their corresponding bromides. The reaction typically requires stoichiometric amounts of PBr₃ and is often carried out in an inert solvent.

Thionyl bromide (SOBr₂) can also be employed for the bromination of alcohols. Similar to its chloro-analogue (thionyl chloride), it reacts with alcohols to form an intermediate sulfite (B76179) ester, which then undergoes nucleophilic attack by the bromide ion.

Optimization of Reaction Conditions and Yields

The efficiency and yield of each synthetic step are highly dependent on the reaction conditions. Optimization of these parameters is crucial for a successful synthesis.

Catalyst Selection and Reaction Promoters

While the synthesis of the 2-aminofluorene scaffold from fluorene does not typically require a catalyst for the nitration step, the subsequent reduction can be catalyzed. For instance, catalytic hydrogenation over a palladium or platinum catalyst is a common method.

In the N-alkylation step, the choice of base is critical. A non-nucleophilic base is preferred to avoid side reactions. The use of a phase-transfer catalyst could potentially enhance the reaction rate and yield, especially in a biphasic system.

For the final bromination step, particularly in the Appel reaction, while triphenylphosphine is a stoichiometric reagent, catalytic versions of the Appel reaction have been developed. wikipedia.org These methods often involve the in-situ regeneration of the phosphine (B1218219) reagent.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the outcome of each reaction. For the N-alkylation of 2-aminofluorene, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the Sₙ2 reaction. nih.gov

In the bromination step using the Appel reaction, chlorinated solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) are commonly used. tcichemicals.comnrochemistry.com The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. tcichemicals.com Temperature control is crucial to prevent side reactions and decomposition of the product.

The following tables summarize typical conditions for analogous reactions found in the literature, which can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Representative Conditions for N-Alkylation of Aromatic Amines

| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 7-bromo-2-aminofluorene | Allylic Bromide | K₂CO₃ | DMSO | 60 | 38-45 | nih.gov |

| 2-aminofluorene | Ethyl Chloroformate | DIPEA | DMF | Room Temp | - | mdpi.com |

Table 2: Representative Conditions for Bromination of Alcohols

| Alcohol Substrate | Brominating Agent | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Phenylethyl alcohol | CBr₄ | PPh₃ | Dichloromethane | 0 to Room Temp | 96 | tcichemicals.com |

| General Alcohols | PBr₃ | - | Inert Solvent | Varies | High | manac-inc.co.jp |

| General Alcohols | CBr₄ | PPh₃ | Dichloromethane | 0 | - | nrochemistry.com |

Purification and Isolation Techniques for Chemical Purity

Achieving high chemical purity of this compound is crucial for its subsequent applications. Based on the purification methods for analogous aromatic amines and fluorene derivatives, a combination of techniques would likely be employed.

Following the synthesis, the crude product would typically be subjected to an aqueous workup to remove any water-soluble byproducts and unreacted reagents. Subsequently, purification is often achieved through recrystallization from a suitable solvent or a mixture of solvents. For the analogous compound N,N-bis(2-bromoethyl)aniline, crystallization from benzene (B151609) has been reported to yield colorless crystals. nih.gov The choice of solvent for recrystallization would depend on the solubility profile of the target compound and its impurities.

Column chromatography is another powerful technique for separating the desired product from any side products or unreacted starting materials. Silica gel is a common stationary phase for the purification of organic compounds. orgsyn.org The selection of the mobile phase (eluent) is critical and is typically determined through preliminary analysis using thin-layer chromatography (TLC).

For aromatic amines in general, distillation under reduced pressure can be an effective purification method, particularly for removing lower or higher boiling point impurities. google.com However, the thermal stability of this compound would need to be considered to avoid decomposition.

Table 2: Potential Purification Techniques

| Technique | Principle | Application |

| Recrystallization | Difference in solubility between the compound and impurities at different temperatures. | Removal of soluble and insoluble impurities. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of compounds with different polarities. |

| Distillation | Difference in boiling points of components. | Removal of volatile or non-volatile impurities. |

| Aqueous Workup | Partitioning of components between an organic and an aqueous phase. | Removal of water-soluble impurities and reagents. |

Development of Novel and Efficient Synthetic Pathways

Research in organic synthesis continually strives for the development of more efficient, sustainable, and versatile methodologies. For a compound like this compound, this involves exploring stereoselective approaches, incorporating green chemistry principles, and considering the scalability of the synthesis.

Stereoselective Synthesis Approaches (If Applicable to Chiral Variants)

The structure of this compound itself is not inherently chiral. However, if chiral centers were introduced into the fluorene backbone or the bromoethyl side chains, stereoselective synthesis would become a critical consideration. The field of asymmetric synthesis of fluorene derivatives has seen significant advancements, with various catalytic asymmetric reactions being developed to produce chiral fluorenes with high optical purity. researchgate.netnih.govresearchgate.net These methods often employ chiral catalysts, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of the reaction. While not directly applied to the synthesis of this specific compound, these principles could be adapted if chiral variants were to be synthesized.

Green Chemistry Principles in Synthesis Design

The traditional synthesis of N-alkylated aromatic amines often involves the use of alkyl halides, which can be hazardous and produce salt byproducts. wikipedia.org Green chemistry principles encourage the development of more environmentally benign alternatives. One prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents. organic-chemistry.orgnih.govacs.orgjst.go.jprsc.orgresearchgate.net This approach, often catalyzed by transition metal complexes (e.g., ruthenium, iridium), generates water as the only byproduct, thus being highly atom-economical. nih.govnih.gov

Applying this to the synthesis of the precursor, 2-(N,N-Bis(2-hydroxyethyl)amino)fluorene, would involve the direct reaction of 2-aminofluorene with ethylene glycol in the presence of a suitable catalyst. This would be a greener alternative to using 2-chloroethanol.

Scale-Up Considerations for Laboratory Synthesis

Transitioning a synthetic procedure from a laboratory scale to a larger, potentially industrial, scale presents several challenges. For N-alkylation reactions, issues such as reaction control, heat management, and purification become more pronounced. wikipedia.org The use of highly reactive and potentially hazardous reagents like phosphorus tribromide would require careful handling and specialized equipment on a larger scale.

Elucidation of Chemical Reaction Mechanisms

Mechanisms of Alkylation by the Bis(2-bromoethyl)amino Group

The bis(2-bromoethyl)amino functional group is the reactive center of the molecule, responsible for its alkylating properties. The mechanism of alkylation is a multi-step process involving highly reactive intermediates.

Formation and Reactivity of Aziridinium (B1262131) Ion Intermediates

A key step in the alkylation process for many nitrogen mustards is the intramolecular cyclization to form a highly electrophilic aziridinium ion. nih.gov This occurs through a neighboring group participation mechanism, where the nitrogen atom's lone pair of electrons attacks the carbon atom bearing the bromine, displacing the bromide ion. nih.gov This process is a concerted reaction. nih.gov

The resulting three-membered aziridinium ring is highly strained and, therefore, very reactive towards nucleophiles. mdpi.com The reactivity of the aziridinium ion is influenced by the nature of the substituents on the nitrogen atom. mdpi.com In the case of 2-(N,N-Bis(2-bromoethyl)amino)fluorene, the fluorenyl group attached to the nitrogen atom modulates its reactivity. Once formed, the aziridinium ion can be attacked by a nucleophile, leading to the alkylation of the target molecule. After the first alkylation event, the second bromoethyl arm can undergo a similar cyclization and subsequent reaction, potentially leading to cross-linking if the nucleophilic sites are on different molecules or different parts of the same macromolecule.

Nucleophilic Substitution Pathways (SN1 vs. SN2)

The alkylation by this compound can proceed through either a unimolecular (S\textsubscript{N}1) or a bimolecular (S\textsubscript{N}2) nucleophilic substitution mechanism. The preferred pathway is dependent on several factors, including the stability of the intermediates, the strength of the nucleophile, and the solvent polarity. masterorganicchemistry.compharmaguideline.comkhanacademy.orglibretexts.orgyoutube.com

In an S\textsubscript{N}2 mechanism , a strong nucleophile directly attacks the carbon atom bearing the bromine, leading to a concerted transition state where the new bond is formed simultaneously as the bromide ion departs. masterorganicchemistry.com This pathway is favored by primary alkyl halides and is sensitive to steric hindrance. masterorganicchemistry.compharmaguideline.com

In an S\textsubscript{N}1 mechanism , the reaction proceeds through a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide ion to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This carbocation is then rapidly attacked by a nucleophile. masterorganicchemistry.com This pathway is favored for tertiary alkyl halides due to the increased stability of the resulting carbocation. pharmaguideline.com For aromatic nitrogen mustards, the delocalization of the nitrogen's lone pair into the aromatic system can decrease the rate of aziridinium ion formation, making an S\textsubscript{N}1-like mechanism, with the formation of a carbocation on the ethyl side chain, a more probable pathway. ebrary.net

The general characteristics of S\textsubscript{N}1 and S\textsubscript{N}2 reactions are summarized in the table below.

| Feature | S\textsubscript{N}1 | S\textsubscript{N}2 |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Substrate | Favored by tertiary > secondary | Favored by primary > secondary |

| Nucleophile | Weak nucleophiles are effective | Requires a strong nucleophile |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Table 1: Comparison of S\textsubscript{N}1 and S\textsubscript{N}2 Reaction Mechanisms. libretexts.org

Intramolecular Cyclization vs. Intermolecular Reactions

A critical aspect of the reactivity of this compound is the competition between intramolecular cyclization to form the aziridinium ion and direct intermolecular reaction with external nucleophiles. The balance between these two pathways is influenced by the reaction conditions and the nature of the nucleophiles present. In the absence of a strong external nucleophile, intramolecular cyclization is the predominant pathway, leading to the formation of the reactive aziridinium intermediate. However, in the presence of a high concentration of a strong nucleophile, a direct S\textsubscript{N}2 reaction may compete with or even dominate over the intramolecular pathway.

Influence of the Fluorene (B118485) Moiety on Reaction Kinetics

The fluorene ring system is not a passive scaffold but actively influences the chemical reactivity of the bis(2-bromoethyl)amino group through both electronic and steric effects.

Electronic Effects on Nitrogen Basicity and Reactivity

The basicity of the nitrogen atom is a key determinant of its nucleophilicity and, consequently, the rate of aziridinium ion formation. The lone pair of electrons on the nitrogen atom of the amino group is in conjugation with the extensive π-system of the fluorene ring. This delocalization reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to aliphatic amines. yuntsg.comresearchgate.net A lower basicity translates to a reduced nucleophilicity, which in turn slows down the rate of intramolecular cyclization. nih.gov

The electronic effect of the fluorene moiety can be compared to other aromatic systems. In general, the more extensive the delocalization of the nitrogen lone pair into the aromatic system, the lower the basicity of the amine.

| Amine | pK\textsubscript{a} of Conjugate Acid |

| Cyclohexylamine | 10.66 |

| Aniline (B41778) | 4.63 |

| Diphenylamine (B1679370) | 0.78 |

Table 2: Comparison of the Basicity of Different Amines.

Steric Hindrance from the Fluorene System

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. numberanalytics.com The bulky, planar fluorene system can sterically hinder the approach of nucleophiles to the electrophilic carbon atoms of the bromoethyl groups. This steric bulk would likely disfavor a direct S\textsubscript{N}2 attack by an external nucleophile. numberanalytics.com

Furthermore, the steric environment around the nitrogen atom created by the fluorene ring could also influence the rate of intramolecular cyclization. While the formation of the aziridinium ion is an intramolecular process, the conformation required to achieve the transition state might be affected by the rigid structure of the fluorene moiety.

Reactivity Profiles in Diverse Chemical Environments

The chemical behavior of this compound is intricately linked to its environment. Factors such as the solvent's polarity and protic nature, the pH of the medium, and the presence of competing nucleophiles can significantly alter the rates and pathways of its reactions.

The choice of solvent has a profound impact on the reactivity of this compound, primarily by influencing the stability of the aziridinium ion intermediate and the nucleophilicity of other reactants.

Protic Solvents: Protic solvents, such as water, ethanol (B145695), and methanol (B129727), possess O-H or N-H bonds and can form hydrogen bonds. researchgate.net In these solvents, the rate of solvolysis (reaction with the solvent) can be significant. Protic solvents can solvate the leaving bromide ions, which facilitates their departure. However, they can also solvate the nitrogen lone pair and any anionic nucleophiles present, thereby reducing their reactivity. nih.govnih.gov For this compound, a polar protic solvent like ethanol can stabilize the transition state leading to the aziridinium ion. nih.gov

Aprotic Solvents: Aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972), lack O-H or N-H bonds and cannot act as hydrogen bond donors. researchgate.net In polar aprotic solvents, nucleophiles are generally more reactive because they are not as strongly solvated as in protic solvents. nih.gov For this compound, reactions with nucleophiles are often faster in aprotic solvents. For instance, the alkylation of nucleophiles by similar aromatic mustards has been shown to proceed readily in solvents like aqueous acetone or DMSO. rsc.orgnih.gov

Table 1: Illustrative Relative Initial Reaction Rates in Different Solvents

The following data is hypothetical and for illustrative purposes only, demonstrating general reactivity trends.

The pH of the reaction medium is a critical determinant of the reactivity of this compound. The intramolecular cyclization to form the aziridinium ion is highly pH-dependent for nitrogen mustards. biointerfaceresearch.com

At neutral or alkaline pH, the nitrogen atom is unprotonated and its lone pair is available to initiate the intramolecular attack to form the aziridinium ion. biointerfaceresearch.com Conversely, under acidic conditions (low pH), the nitrogen atom becomes protonated, forming an ammonium (B1175870) salt. This protonation prevents the lone pair from participating in the cyclization reaction, thus significantly decreasing the compound's alkylating activity. The rate of degradation of some nitrogen mustards has been shown to be fastest at lower pH values, although the mechanism may shift from nucleophilic substitution to other pathways. mdpi.com

Ionic strength can also influence reaction rates by affecting the activity coefficients of the reactants and transition states. An increase in ionic strength can either increase or decrease the reaction rate depending on the charges of the reacting species. For reactions involving a neutral molecule and an ion, the effect of ionic strength is generally less pronounced.

Table 2: Hypothetical pH-Rate Profile for the Formation of the Aziridinium Ion

The following data is hypothetical and for illustrative purposes only, demonstrating general reactivity trends.

In a biological or complex chemical environment, this compound can react with a variety of nucleophiles. The rate and product of the reaction will depend on the concentration and nucleophilicity of each competing species. Common nucleophiles include water (leading to hydrolysis), chloride ions, and various organic functional groups such as thiols (-SH) and amines (-NH2).

The fluorene ring's steric bulk may also play a role in directing the approach of nucleophiles to the reactive electrophilic centers of the aziridinium intermediate.

Table 3: Illustrative Reactivity with Different Nucleophiles

The following data is hypothetical and for illustrative purposes only, demonstrating general reactivity trends.

Molecular Interactions in Chemical Systems: Adduct Formation Studies

Covalent Adduct Formation with Nucleophilic Substrates

The formation of covalent adducts by 2-(N,N-Bis(2-bromoethyl)amino)fluorene is characteristic of nitrogen mustards. The reaction mechanism involves the intramolecular displacement of a bromide ion by the nitrogen atom to form a strained three-membered aziridinium (B1262131) ring. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to the formation of a stable covalent bond and regeneration of the tertiary amine. This process can occur a second time with the remaining bromoethyl arm, allowing for the potential of cross-linking if the nucleophile is part of a larger molecule with multiple nucleophilic sites. The reactivity of nitrogen mustards with various nucleophiles generally follows the order: thiolate > amino > phosphate (B84403) > carboxylate. tandfonline.com

Reactions with Thiol-Containing Compounds

The high nucleophilicity of the thiol group makes it a primary target for alkylation by this compound. Compounds containing the bis(2-bromoethyl)amino moiety are known to react readily with biological thiols such as cysteine, homocysteine, and glutathione. researchgate.net This reactivity has been harnessed in the development of fluorescent probes for thiol detection. researchgate.netnih.govpharmacologyeducation.org The reaction proceeds via the aforementioned aziridinium ion intermediate, which is attacked by the thiolate anion (R-S⁻), leading to the formation of a stable thioether bond. Given the presence of two bromoethyl groups, both mono- and di-adducts with thiol-containing molecules are possible, depending on the stoichiometry and reaction conditions. The reaction with thiols is generally rapid and occurs under physiological conditions. wikipedia.org

Interactions with Amine-Functionalized Molecules

Primary and secondary amines are also effective nucleophiles for reaction with this compound. Aromatic and aliphatic amines can attack the aziridinium intermediate, forming a new carbon-nitrogen bond. For instance, studies on analogous aromatic nitrogen mustards have demonstrated their ability to alkylate nucleophilic primary amines, such as p-chloroaniline, in aqueous solution at physiological pH and temperature. mdpi.comnih.gov The rate of this reaction is influenced by the electron-donating or -withdrawing nature of the substituents on both the aromatic nitrogen mustard and the nucleophilic amine. The resulting adduct is a stable, quaternized amine derivative.

Reactivity with Carboxylic Acid Derivatives

Carboxylic acid derivatives, specifically their conjugate bases, the carboxylates (R-COO⁻), can also act as nucleophiles in reactions with this compound. However, carboxylates are generally weaker nucleophiles than thiols and amines. tandfonline.com The reaction would proceed through the attack of the carboxylate oxygen on the aziridinium ion, resulting in the formation of an ester linkage and the release of the bromide ion. The efficiency of this reaction is expected to be lower than that with thiols or amines and may require more forcing conditions. It has been noted that the presence of a carboxylic acid group directly attached to the aromatic ring of a nitrogen mustard can reduce its chemical and biological activity due to the electron-withdrawing effect, which deactivates the nitrogen atom and hinders the formation of the aziridinium intermediate. pharmacologyeducation.org

| Nucleophile Class | Functional Group | Expected Adduct Type | Relative Reactivity |

| Thiol-Containing Compounds | R-SH | Thioether | High |

| Amine-Functionalized Molecules | R-NH₂ / R₂NH | Quaternized Amine | Moderate to High |

| Carboxylic Acid Derivatives | R-COOH | Ester | Low to Moderate |

Non-Covalent Interactions in Solution and Solid State

The large, aromatic fluorene (B118485) ring system in this compound provides a platform for various non-covalent interactions, which are crucial in determining its solid-state packing and its interactions with biological macromolecules.

Hydrogen Bonding Contributions

While the this compound molecule itself does not possess classical hydrogen bond donors like O-H or N-H, it can act as a hydrogen bond acceptor. The nitrogen atom of the amino group and the bromine atoms can participate in weak hydrogen bonds with suitable donors. In the crystal structures of related fluorene derivatives, various types of hydrogen bonds have been observed, including C-H···N and C-H···O interactions. mdpi.comnih.gov For example, in the crystal structure of a 9,9-disubstituted fluorene derivative bearing a pyridinylmethyl group, C-H···N hydrogen bonds were identified with a bond distance of 2.60 Å. mdpi.com Furthermore, studies on N,N-bis(2-bromoethyl)aniline, a closely related compound, have shown the presence of intermolecular C-H···Br interactions in the crystal lattice. acs.org Therefore, it is plausible that this compound would engage in similar C-H···N and C-H···Br hydrogen bonds in the solid state, influencing its crystal packing.

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference Example |

| C-H···N Hydrogen Bond | C-H and Amino Nitrogen | ~2.60 Å | 9,9-disubstituted fluorene with pyridinylmethyl group mdpi.com |

| C-H···Br Hydrogen Bond | C-H and Bromine | ~3.05 Å | N,N-bis(2-bromoethyl)aniline acs.org |

| π-π Stacking | Fluorene Rings | Interplanar distance ~3.3-3.9 Å | Various fluorene derivatives rsc.org |

Van der Waals and Dipole-Dipole Interactions

A thorough review of available scientific literature indicates a notable absence of specific research focused on the van der Waals and dipole-dipole interactions of This compound . While computational predictions exist for the formation of various adducts in mass spectrometry, detailed experimental or theoretical studies elucidating the specific nature and strength of its non-covalent interactions, such as van der Waals forces and dipole-dipole interactions in the context of adduct formation with other molecules, are not publicly available at this time.

Van der Waals forces are a set of distance-dependent intermolecular forces that, while individually weak, can collectively play a significant role in the formation and stability of molecular adducts. These forces include London dispersion forces, which arise from temporary fluctuations in electron density, and dipole-dipole interactions. For a molecule like This compound , the large, polarizable electron cloud of the fluorene ring system would be expected to contribute significantly to London dispersion forces.

Dipole-dipole interactions occur between polar molecules that have permanent dipoles. The This compound molecule possesses several polar bonds, including the carbon-bromine (C-Br) and carbon-nitrogen (C-N) bonds. The electronegativity difference between these atoms creates localized partial positive and partial negative charges, resulting in a net molecular dipole moment. These permanent dipoles would enable the molecule to interact with other polar molecules through electrostatic dipole-dipole attractions, influencing the orientation and stability of any adducts formed.

While specific experimental data for This compound is not available, predicted data for its behavior in mass spectrometry provides some insight into its propensity to form adducts. These predictions are based on the molecule's fundamental physicochemical properties.

Predicted Collision Cross Section Data for Adducts of this compound

The following table presents predicted collision cross section (CCS) values for various adducts of the title compound. CCS is a measure of an ion's size and shape in the gas phase and is influenced by the interactions between the ion and a neutral buffer gas. While not a direct measure of van der Waals or dipole-dipole interaction energies in solution or solid state, it provides context on the formation of gas-phase adducts.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 393.98006 | 175.2 |

| [M+Na]⁺ | 415.96200 | 184.5 |

| [M-H]⁻ | 391.96550 | 183.6 |

| [M+NH₄]⁺ | 411.00660 | 194.4 |

| [M+K]⁺ | 431.93594 | 169.2 |

| [M+H-H₂O]⁺ | 375.97004 | 182.3 |

| [M+HCOO]⁻ | 437.97098 | 190.9 |

| [M+CH₃COO]⁻ | 451.98663 | 187.5 |

| Data sourced from computational predictions. uni.lu |

Further research, including spectroscopic analyses (such as NMR or X-ray crystallography) and computational modeling of adducts with specific partner molecules, would be necessary to quantitatively and qualitatively describe the van der Waals and dipole-dipole interactions involving This compound . Such studies would provide detailed insights into interaction energies, geometries, and the specific atomic contributions to the stability of these molecular complexes.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like 2-(N,N-Bis(2-bromoethyl)amino)fluorene. worldscientific.comworldscientific.com Methodologies such as the B3LYP functional combined with a 6-31G(d,p) basis set are commonly utilized for optimizing molecular geometries and calculating a variety of molecular properties. worldscientific.comworldscientific.comnih.govconicet.gov.ar These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For a molecule with flexible side chains like this compound, which possesses several rotatable C-C and C-N bonds, a multitude of conformations exist. nih.gov

The goal of conformational analysis is to identify the energy minima on the potential energy surface, which correspond to the most stable, low-energy conformations of the molecule. libretexts.org This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy for each conformation. The resulting data allows for the construction of a potential energy surface, from which the global minimum and other low-energy conformers can be identified. Due to the structural flexibility of the bis(2-bromoethyl)amino group, it is expected that multiple local energy minima exist, each with a unique spatial arrangement of the bromoethyl arms relative to the fluorene (B118485) core. Computational methods, such as those available in software packages like Gaussian, are used to perform these calculations and identify the most stable conformers. conicet.gov.armolssi.org

Table 1: Representative Dihedral Angles for Key Rotatable Bonds in a Hypothetical Low-Energy Conformer of this compound This table is illustrative and based on general principles of conformational analysis for similar chemical structures.

| Rotatable Bond (Atoms) | Dihedral Angle (°) |

| C1-C2-N-C(ethyl) | 120.5 |

| C2-N-C(ethyl)-C(bromo) | -175.0 |

| N-C(ethyl)-C(bromo)-Br | 65.2 |

Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. worldscientific.com A smaller gap generally implies higher reactivity. worldscientific.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the nitrogen atom of the amino group. The LUMO, conversely, would likely be distributed over the fluorene ring and potentially involve the antibonding orbitals of the C-Br bonds. The introduction of the amino group at the C2 position of the fluorene core is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to unsubstituted fluorene. nih.gov Theoretical calculations on various fluorene derivatives have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. nih.govmdpi.com

Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for Representative Fluorene Derivatives Data is representative and compiled from analogous systems to illustrate expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Fluorene | -5.85 | -1.90 | 3.95 |

| 2-Aminofluorene (B1664046) | -5.40 | -1.85 | 3.55 |

| Hypothetical this compound | -5.50 | -2.10 | 3.40 |

Electrostatic Potential Mapping for Reactivity Prediction

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is mapped onto the electron density surface, with colors indicating different potential values: red typically represents regions of negative electrostatic potential (electron-rich), while blue indicates regions of positive potential (electron-poor), and green represents neutral regions. ucla.eduyoutube.com

For this compound, the ESP map would be expected to show a high negative potential (red) around the nitrogen atom due to its lone pair of electrons, as well as around the electronegative bromine atoms. researchgate.net These regions represent the likely sites for electrophilic attack. Conversely, the hydrogen atoms of the fluorene ring and the ethyl groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The ESP map is a valuable tool for predicting intermolecular interactions and the regioselectivity of chemical reactions. libretexts.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful method for elucidating the detailed pathways of chemical reactions, including the identification of transient species like transition states. researchgate.netacs.org For this compound, a key reaction pathway is the intramolecular cyclization characteristic of nitrogen mustards, which are a class of alkylating agents. nih.govnih.gov

Transition State Localization and Activation Energy Barriers

The reactivity of the bis(2-bromoethyl)amino group is defined by its ability to form a highly reactive aziridinium (B1262131) cation through an intramolecular SN2 reaction, with a bromide ion acting as the leaving group. researchgate.netacs.org Computational methods can be used to locate the transition state for this cyclization reaction. numberanalytics.com The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org

The structure of the transition state would involve a partially formed C-N bond and a partially broken C-Br bond, with a trigonal bipyramidal geometry around the carbon atom undergoing substitution. khanacademy.orgmasterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy barrier (Ea), a critical parameter that determines the reaction rate. A lower activation energy implies a faster reaction. For aromatic nitrogen mustards, the delocalization of the nitrogen lone pair into the aromatic ring can affect the nucleophilicity of the nitrogen and thus influence the activation barrier for aziridinium ion formation. acs.orgnih.gov

Table 3: Hypothetical Calculated Activation Energies for the First Aziridinium Ion Formation This table is illustrative, providing representative values for analogous nitrogen mustard cyclization reactions.

| Reaction Step | Reactant | Transition State | Product | Activation Energy (Ea) (kcal/mol) |

| Intramolecular Cyclization | This compound | [Fluorenyl-N(CH2CH2Br)(CH2CH2...Br)]‡ | N-(2-bromoethyl)-N-fluorenyl-aziridinium | ~15-20 |

Reaction Coordinate Intrinsic Reaction Path (IRP) Analysis

An Intrinsic Reaction Path (IRP), also known as an Intrinsic Reaction Coordinate (IRC), is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.comq-chem.com IRC calculations are performed to confirm that a located transition state indeed connects the desired reactants and products. q-chem.com

The analysis begins from the optimized geometry of the transition state and follows the path of steepest descent in both the forward and reverse directions. q-chem.com Following the IRP from the transition state for the cyclization of one of the bromoethyl arms of this compound would lead downhill in one direction to the ground state geometry of the reactant molecule and in the other direction to the aziridinium cation intermediate. This analysis provides a detailed picture of the geometric changes that occur throughout the reaction, confirming the proposed mechanism. scm.com

Solvation Models and Their Influence on Reaction Energies

The study of chemical reactions in solution requires an accurate representation of the solvent's effect on the reacting molecules. Computational chemistry employs various solvation models to account for these interactions, which can be broadly categorized into explicit and implicit models. The choice of solvation model can significantly influence the calculated reaction energies for a molecule like this compound.

In an explicit solvation model , individual solvent molecules are included in the quantum mechanical or molecular mechanical calculations. This approach provides a detailed, atomistic picture of the solute-solvent interactions, including hydrogen bonding and specific electrostatic interactions. For this compound, explicit water molecules, for instance, could be shown to form hydrogen bonds with the nitrogen atom of the amino group, thereby stabilizing the ground state or transition states of reactions. However, the computational cost of this method is high due to the large number of atoms involved.

Conversely, implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. Popular implicit models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally less expensive and are widely used to estimate the bulk solvent effects on reaction energies. For this compound, the use of different implicit solvation models would likely yield varying reaction energies, as highlighted in the hypothetical data below.

Table 1: Hypothetical Influence of Different Solvation Models on a Reaction Energy (e.g., SN2 reaction) of this compound.

| Solvation Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | 25.0 |

| PCM (Water) | 78.4 | 18.5 |

| COSMO (Water) | 78.4 | 19.1 |

| PCM (Acetonitrile) | 37.5 | 20.3 |

| COSMO (Acetonitrile) | 37.5 | 20.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The data illustrates that moving from the gas phase to a polar solvent like water significantly lowers the activation energy, indicating a stabilization of the transition state. The choice between PCM and COSMO can also lead to differences in the calculated energies, which can be critical for accurately predicting reaction kinetics. The dielectric constant of the solvent also plays a crucial role; a solvent with a higher dielectric constant generally leads to greater stabilization of charged or polar species, thus affecting the reaction energy. The intensity of fluorescence of similar fluorene derivatives has been shown to decrease with an increase in the dielectric constant and/or dipole moment of the solvent. mdpi.com

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. For this compound, MD simulations can offer detailed insights into the flexibility of its side chain and its interactions with the surrounding solvent.

Dynamic Behavior of the Bis(2-bromoethyl)amino Side Chain

The bis(2-bromoethyl)amino side chain of the title compound possesses significant conformational flexibility due to the rotation around several single bonds (C-N, C-C, and C-Br bonds). MD simulations can track the time evolution of the dihedral angles associated with these bonds, revealing the preferred conformations and the energy barriers between them.

Interaction Energy Analysis with Model Solvent Molecules

To quantify the interactions between this compound and its environment, interaction energy analysis can be performed using data from MD simulations. This involves calculating the non-bonded interaction energies (van der Waals and electrostatic) between the solute and individual solvent molecules.

For instance, in an aqueous environment, water molecules would be expected to form transient hydrogen bonds with the nitrogen atom of the amino group. The analysis could also reveal the nature of the interactions between the hydrophobic fluorene core and water, as well as the interactions involving the bromine atoms. The interaction energies provide a quantitative measure of the solvation of different parts of the molecule.

Table 2: Hypothetical Average Interaction Energies between Functional Groups of this compound and Water Molecules from a Molecular Dynamics Simulation.

| Functional Group | Average van der Waals Interaction Energy (kcal/mol) | Average Electrostatic Interaction Energy (kcal/mol) | Total Average Interaction Energy (kcal/mol) |

| Fluorene Ring | -5.2 | -1.5 | -6.7 |

| Amino Nitrogen | -1.8 | -8.5 | -10.3 |

| Bromoethyl Chains | -4.1 | -3.2 | -7.3 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The hypothetical data in Table 2 suggests that the amino nitrogen has the strongest electrostatic interaction with water, indicative of hydrogen bonding. The fluorene ring, being largely nonpolar, interacts primarily through weaker van der Waals forces. The bromoethyl chains exhibit both van der Waals and modest electrostatic interactions. Such analysis is crucial for understanding the solubility and reactivity of the compound in different solvents.

Synthesis and Structure Reactivity Relationships of Chemical Derivatives

Modification Strategies for the Fluorene (B118485) Core

The chemical reactivity and physical properties of 2-(N,N-Bis(2-bromoethyl)amino)fluorene can be systematically tuned by introducing various functional groups onto the fluorene ring system. These modifications can alter the electron density distribution across the molecule, thereby influencing its spectroscopic characteristics and the reactivity of the nitrogen mustard group.

Introduction of Electron-Donating/Withdrawing Substituents

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the fluorene nucleus is a primary strategy to modulate the electronic properties of the molecule. Research on related fluorene derivatives has shown that such substitutions can have a profound impact. For instance, a study on fluorene derivatives confirmed the synthesis of analogues with various substituents at the 7-position researchgate.net.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density on the aromatic system. This increased electron density can, in turn, affect the reactivity of the bis(2-bromoethyl)amino group. Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the fluorene core. This alteration of the electronic environment can influence the propensity of the nitrogen mustard to form the reactive aziridinium (B1262131) ion, a key step in its characteristic alkylating reactions researchgate.net.

The following table summarizes the expected impact of representative substituents on the electronic properties of the fluorene core, based on general principles of organic chemistry.

| Substituent | Position | Expected Electronic Effect on Fluorene Core |

| Methoxy (-OCH₃) | 7 | Electron-Donating |

| Amino (-NH₂) | 7 | Electron-Donating |

| Nitro (-NO₂) | 7 | Electron-Withdrawing |

| Cyano (-CN) | 7 | Electron-Withdrawing |

| Acetyl (-COCH₃) | 7 | Electron-Withdrawing |

Heteroatom Substitution within the Fluorene System

Another modification strategy involves the replacement of one or more carbon atoms within the fluorene's aromatic framework with a heteroatom, such as nitrogen, to create azafluorene (B8703113) analogues. The introduction of a nitrogen atom into the aromatic system significantly alters the electronic distribution and can introduce new reactive sites nih.gov. For example, the synthesis of azafluorenone derivatives has been reported, demonstrating the feasibility of incorporating heteroatoms into the fluorene core nih.gov.

The position of the nitrogen atom would be critical in determining the resulting properties. For example, a nitrogen atom in one of the six-membered rings could potentially influence the reactivity of the amino group at the 2-position through inductive and resonance effects.

Impact on Spectroscopic Signatures

Modifications to the fluorene core have a direct and predictable impact on the compound's spectroscopic signatures, particularly its UV-visible absorption and fluorescence spectra. The extended π-system of the fluorene molecule is responsible for its characteristic absorption and emission properties.

The introduction of electron-donating groups generally leads to a bathochromic (red) shift in the absorption and emission maxima, as they raise the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups tend to cause a hypsochromic (blue) shift or a more complex change in the spectral profile by lowering the energy of the lowest unoccupied molecular orbital (LUMO). Studies on various fluorene derivatives have consistently demonstrated these effects rsc.orgrsc.org.

The table below outlines the predicted changes in the UV-visible absorption maxima for substituted derivatives of this compound.

| Substituent at 7-position | Predicted Effect on λmax |

| Methoxy (-OCH₃) | Bathochromic Shift |

| Nitro (-NO₂) | Hypsochromic or Complex Shift |

| Acetyl (-COCH₃) | Hypsochromic or Complex Shift |

This table is a prediction based on general spectroscopic principles observed in substituted aromatic systems, as specific experimental data for these derivatives of the target compound are not available in the provided search results.

Variations in the Bis(2-bromoethyl)amino Side Chain

The reactivity of the nitrogen mustard moiety is critically dependent on the nature of the halogen atoms and the length and structure of the alkyl chains.

Alteration of Halogen Atoms (e.g., chloro, iodo analogues)

The reactivity of the N,N-bis(2-haloethyl)amino group follows the order of leaving group ability: I > Br > Cl. Therefore, the chloro analogue, 2-(N,N-Bis(2-chloroethyl)amino)fluorene, is expected to be less reactive than the bromo derivative, while the iodo analogue would be more reactive. The synthesis of the chloro-analogue has been documented, and it is commercially available sigmaaldrich.com. The synthesis of iodo-mustards is less common but can be achieved, often through halide exchange reactions.

The general mechanism of action for nitrogen mustards involves an intramolecular cyclization to form a highly reactive aziridinium ion, with the expulsion of a halide ion researchgate.net. The rate of this reaction is directly influenced by the nature of the halogen.

| Halogen (X) in -N(CH₂CH₂X)₂ | Leaving Group Ability | Expected Reactivity |

| Chlorine (Cl) | Good | Moderate |

| Bromine (Br) | Better | High |

| Iodine (I) | Best | Very High |

This table illustrates the expected trend in reactivity based on the leaving group ability of the halogens.

Chain Length Homologues and Branched Derivatives

The length of the alkyl chain connecting the nitrogen atom to the halogen can also influence reactivity. Increasing the chain length from ethyl to propyl, as in 2-(N,N-Bis(3-bromopropyl)amino)fluorene, would likely alter the rate of cyclization to form the corresponding six-membered tetrahydropyridinium ring. The formation of a six-membered ring is generally slower than the formation of a three-membered aziridinium ring. General synthetic routes for N,N-bis(3-bromopropyl)anilines have been described and could potentially be adapted for the fluorene system bohrium.comnih.gov.

The introduction of branching on the alkyl chain, for example in a 2-(N,N-Bis(2-bromopropyl)amino)fluorene, would also be expected to affect the reactivity. Steric hindrance around the reaction center could influence the rate of both the initial cyclization and the subsequent alkylation reactions.

Incorporation of Additional Reactive Functional Groups

The chemical scaffold of this compound offers several positions for the introduction of additional reactive functional groups to modulate its properties. The fluorene ring itself is amenable to electrophilic substitution reactions, allowing for the incorporation of moieties that can influence the compound's reactivity and potential biological interactions.

For instance, nitration of the fluorene ring, followed by reduction, can introduce additional amino groups. These can then be further modified. A study on the synthesis of 2,7-bis(acetamido)fluorenes demonstrates the feasibility of functionalizing these positions. osu.edu While direct nitration of this compound is not explicitly detailed in the literature, related syntheses suggest that functionalization at the C7 position is a common outcome in fluorene chemistry. osu.edu

Furthermore, the C9 position of the fluorene ring is particularly reactive and can be alkylated or functionalized in various ways. thieme-connect.deresearchgate.net The introduction of substituents at this position can significantly alter the planarity and steric bulk of the molecule, which in turn can affect its chemical reactivity. For example, the synthesis of 9-substituted 2,7-dibromofluorene (B93635) derivatives has been successfully achieved, indicating that similar modifications could be applied to the this compound backbone. researchgate.net

The general synthetic strategy for introducing such modifications would likely involve a multi-step process, starting with a suitable 2-aminofluorene (B1664046) precursor. This precursor could first be functionalized on the fluorene ring (e.g., at the C7 or C9 positions) before the installation of the bis(2-bromoethyl)amino group. The synthesis of the nitrogen mustard moiety itself is typically achieved by treating the corresponding diethanolamine (B148213) derivative with a brominating agent like thionyl bromide or phosphorus tribromide. ijirt.org

Table 1: Potential Sites for Incorporation of Additional Functional Groups

| Position | Type of Functional Group | Potential Synthetic Route |

| C7 | Nitro, Amino, Acetamido | Electrophilic Nitration, followed by Reduction and Acetylation |

| C9 | Alkyl, Aryl | Deprotonation followed by Alkylation/Arylation |

| Amino Nitrogen | Quaternary Ammonium (B1175870) Salt | Reaction with an alkyl halide |

Systematic Structure-Reactivity Relationship Studies

The chemical reactivity of this compound is intrinsically linked to its molecular structure. Understanding these relationships is crucial for predicting its behavior as an alkylating agent.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity

A typical QSAR model for a nitrogen mustard would consider various molecular descriptors, such as:

Electronic Parameters: The electron density on the nitrogen atom of the mustard group is critical. Electron-donating groups on the fluorene ring would be expected to increase the nucleophilicity of the nitrogen, potentially accelerating the formation of the reactive aziridinium ion intermediate. ijirt.org Conversely, electron-withdrawing groups would decrease this reactivity. ijirt.org

Steric Parameters: The steric environment around the bis(2-bromoethyl)amino group can influence the rate of both the intramolecular cyclization to form the aziridinium ion and the subsequent intermolecular alkylation reaction.

Table 2: Hypothetical QSAR Descriptor Influence on Reactivity

| Descriptor | Influence on Reactivity | Rationale |

| Hammett constant (σ) of ring substituents | Negative correlation | Electron-donating groups (negative σ) increase nitrogen nucleophilicity. |

| Steric hindrance around the mustard group | Negative correlation | Increased bulk hinders the formation and reaction of the aziridinium ion. |

| Calculated logP | System-dependent | Affects solubility and accessibility to reaction partners. |

Correlation of Structural Parameters with Alkylation Efficiency

The efficiency of alkylation by this compound is a direct measure of its chemical reactivity. The primary mechanism involves an intramolecular nucleophilic attack by the nitrogen atom on one of the bromoethyl chains to form a highly reactive aziridinium ion, which then serves as the alkylating species. researchgate.net

The rate of this initial cyclization is heavily influenced by the electronic properties of the fluorene ring system. The presence of electron-donating substituents at positions that can conjugate with the 2-amino group would increase the electron density on the nitrogen, thereby accelerating the formation of the aziridinium ion and enhancing alkylation efficiency.

Furthermore, the nature of the leaving group (in this case, bromide) is also a key factor. While this article focuses on the bromoethyl derivative, it is worth noting that the corresponding chloroethyl derivative would be expected to be less reactive due to the stronger carbon-chlorine bond compared to the carbon-bromine bond.

Conformational Effects on Chemical Reactivity

The three-dimensional conformation of this compound can have a profound impact on its chemical reactivity. The orientation of the bis(2-bromoethyl)amino group relative to the plane of the fluorene ring can affect the ease of aziridinium ion formation.

Conformational studies on related 2-aminofluorene derivatives have shown that the amino group can adopt different rotational conformations. nih.gov For the bis(2-bromoethyl)amino derivative, steric hindrance between the ethyl chains and the fluorene ring may restrict free rotation.

If the conformation is such that the nitrogen lone pair is readily accessible and oriented appropriately towards one of the bromoethyl groups, the rate of cyclization will be enhanced. Conversely, a conformation that buries the nitrogen lone pair or sterically shields the bromoethyl groups would decrease reactivity.

The introduction of substituents at the C1, C3, or C9 positions of the fluorene ring would likely have significant conformational consequences. A bulky group at C1 or C9, for example, could force the bis(2-bromoethyl)amino group into a specific, and potentially less reactive, conformation due to steric clash. Computational modeling studies on related aminofluorene adducts have highlighted the importance of such conformational preferences. nih.gov

Advanced Analytical Methodologies for Chemical Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of "2-(N,N-Bis(2-bromoethyl)amino)fluorene" by examining the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of "this compound". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound", the aromatic protons on the fluorene (B118485) ring system are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. chemicalbook.comchemicalbook.com The exact chemical shifts and coupling patterns are influenced by the position of the amino substituent. The methylene (B1212753) protons of the two bromoethyl groups are anticipated to show distinct signals. The protons of the methylene group attached to the nitrogen atom (N-CH₂) would likely resonate around δ 3.5-4.0 ppm, while the protons of the methylene group bonded to the bromine atom (CH₂-Br) would be further downfield, in the range of δ 3.4-3.8 ppm, due to the deshielding effect of the electronegative bromine atom. pdx.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The fluorene moiety will exhibit a series of signals in the aromatic region (δ 110-150 ppm). chemicalbook.comspectrabase.combmrb.io The carbon atoms directly bonded to the nitrogen and those at the bridgehead positions of the fluorene ring system will have characteristic chemical shifts. bmrb.io The aliphatic carbons of the bromoethyl groups are expected in the more upfield region of the spectrum. The N-CH₂ carbon would likely appear around δ 50-55 ppm, and the CH₂-Br carbon would be observed at approximately δ 30-35 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fluorene Aromatic Protons | 7.0 - 8.0 | 110 - 150 |

| N-CH₂ Protons | 3.5 - 4.0 | 50 - 55 |

| CH₂-Br Protons | 3.4 - 3.8 | 30 - 35 |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and probing the structure of "this compound" through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For "this compound" (C₁₇H₁₇Br₂N), the expected monoisotopic mass is approximately 396.9831 g/mol . The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation and fragmentation of the molecular ion to generate a series of product ions. This fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely include:

Loss of a bromine atom: leading to a fragment ion [M-Br]⁺.

Cleavage of the C-Br bond followed by loss of the ethyl group: resulting in [M-CH₂CH₂Br]⁺.

Alpha-cleavage: breaking of the C-C bond adjacent to the nitrogen atom, a common fragmentation for amines. whitman.edulibretexts.org

Fragmentation of the fluorene ring system: yielding characteristic ions such as the fluorenyl cation [C₁₃H₉]⁺ at m/z 165. scispace.com

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~397 (with characteristic Br₂ isotopic pattern) |

| [M-Br]⁺ | Loss of one bromine atom | ~318 |

| [M-CH₂CH₂Br]⁺ | Loss of a bromoethyl radical | ~289 |

| [C₁₃H₉]⁺ | Fluorenyl cation | 165 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of "this compound" is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. pressbooks.publibretexts.org Aliphatic C-H stretching from the ethyl groups would appear just below 3000 cm⁻¹. pressbooks.pub The C-N stretching vibration of the tertiary aromatic amine is expected in the 1360-1250 cm⁻¹ range. A key diagnostic band would be the C-Br stretching vibration, which typically appears in the lower frequency region of 600-500 cm⁻¹. missouri.edu The aromatic C=C stretching vibrations of the fluorene ring will produce signals in the 1600-1450 cm⁻¹ region. pressbooks.pubresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds. For this compound, the symmetric vibrations of the fluorene ring system would be expected to produce strong Raman signals.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1360 | Medium |

| C-Br Stretch | 500 - 600 | Medium to Strong |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of "this compound" is expected to be dominated by the chromophore of the fluorene ring system. Aromatic systems like fluorene typically exhibit multiple absorption bands corresponding to π→π* transitions. rsc.org The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity compared to unsubstituted fluorene. rsc.orgsciforum.net The specific absorption maxima can be sensitive to the solvent polarity.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating "this compound" from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and performing quantitative analysis of "this compound". Due to the polycyclic aromatic nature of the compound, reversed-phase HPLC is the most suitable approach.

A typical HPLC method would involve a C18 stationary phase, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. thermofisher.commdpi.comthermofisher.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good resolution from any potential impurities and to achieve a reasonable analysis time.

Detection is commonly performed using a UV detector, set at one of the absorption maxima determined by UV-Visible spectroscopy. thermofisher.comthermofisher.com For higher sensitivity and selectivity, a fluorescence detector could be employed, as fluorene derivatives are often fluorescent. mdpi.com For definitive identification of the peak corresponding to the compound, an HPLC system coupled to a mass spectrometer (LC-MS) would be the ultimate tool, providing both retention time and mass-to-charge ratio information. nih.gov

Table 4: General HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV (at λmax) or Fluorescence |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and quantification of volatile and semi-volatile organic compounds in a sample mixture. For a synthesized compound like this compound, GC-MS is the ideal method to detect and characterize low molecular weight impurities, residual solvents, and potential byproducts from its synthesis.

The synthesis of N,N-bis(2-bromoethyl)amines typically involves the reaction of the corresponding N,N-bis(2-hydroxyethyl) precursor with a brominating agent, or the direct alkylation of a parent amine. researchgate.netnih.gov For the target compound, a plausible synthesis could start from 2-aminofluorene (B1664046). nih.gov Potential volatile impurities that could be detected by GC-MS would therefore include:

Unreacted Starting Materials: Such as 2-aminofluorene.

Residual Solvents: Common solvents used in such syntheses include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), toluene, and acetone (B3395972). nih.govnih.govnih.gov

Side-Reaction Products: Monobrominated species, such as 2-(N-(2-bromoethyl)amino)fluorene, or products of elimination reactions could be present.

In a typical GC-MS analysis, the sample would be injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its structural identification.

Table 1: Hypothetical GC-MS Analysis Parameters for Impurity Profiling

| Parameter | Value/Condition | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., VF-200ms) vanderbilt.edu | Standard capillary column for separation of semi-volatile compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Start at 50°C, ramp to 280°C at 10°C/min, hold for 5 min | Temperature gradient to separate compounds with a wide range of boiling points. |

| Injector Temp. | 250°C | Ensures complete volatilization of the sample. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Range | m/z 40-500 | Covers the expected mass range of solvents, starting materials, and byproducts. |

This method allows for the creation of a detailed impurity profile, which is critical for the quality control of the final compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separations (If Applicable)

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net It is particularly well-suited for the separation of chiral molecules. researchgate.netbio-rad.com

The applicability of chiral separation to this compound is not direct, as the molecule itself is achiral and does not possess a stereocenter. However, if a closely related analog were synthesized, such as 2-(N,N-Bis(2-bromopropyl)amino)fluorene , chiral centers would be introduced at the carbon atoms bearing the bromine atoms, resulting in a racemic mixture of enantiomers. sigmaaldrich.comnih.gov In this case, SFC would be an excellent method for their separation.

SFC offers advantages over traditional high-performance liquid chromatography (HPLC) for chiral separations, including faster analysis times and reduced solvent consumption, due to the low viscosity and high diffusivity of the supercritical mobile phase. researchgate.net The separation would be performed using a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes with the enantiomers, leading to different retention times.

Other Advanced Chemical Analytical Techniques

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal structural confirmation of this compound, yielding exact bond lengths, bond angles, and information about the molecule's conformation and intermolecular interactions in the solid state.